An In-depth Technical Guide to 4-(piperidin-4-ylamino)benzonitrile
An In-depth Technical Guide to 4-(piperidin-4-ylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(piperidin-4-ylamino)benzonitrile, a molecule of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in public databases, this guide synthesizes information on its probable synthesis, predicted physicochemical properties, and potential biological activities based on the well-established chemistry of its constituent moieties and structurally related analogs. This document is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical methodologies for the synthesis, characterization, and evaluation of this and similar compounds.
Introduction and Molecular Overview
4-(piperidin-4-ylamino)benzonitrile is a small molecule featuring a central benzonitrile core linked to a piperidine ring via a secondary amine. The piperidine scaffold is a ubiquitous structural motif in a vast number of approved pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and basicity, which in turn influence pharmacokinetic profiles. The benzonitrile group is a versatile functional group that can participate in various chemical transformations and is often found in compounds with diverse biological activities. The combination of these two pharmacophores in 4-(piperidin-4-ylamino)benzonitrile suggests its potential as a valuable building block or lead compound in drug discovery programs.
Molecular Structure:
Caption: Chemical structure of 4-(piperidin-4-ylamino)benzonitrile.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Method |
| Molecular Formula | C12H15N3 | - |
| Molecular Weight | 201.27 g/mol | - |
| XlogP3 | 1.8 | Computational |
| Hydrogen Bond Donors | 2 | Computational |
| Hydrogen Bond Acceptors | 3 | Computational |
| Rotatable Bonds | 2 | Computational |
| pKa (most basic) | ~9.5 (piperidine N) | Based on similar structures |
| pKa (less basic) | ~2.0 (aniline N) | Based on similar structures |
Synthesis and Purification
The most plausible and efficient synthetic route to 4-(piperidin-4-ylamino)benzonitrile is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile) with 4-aminopiperidine. The fluorine substituent is generally more reactive in SNAr reactions, making 4-fluorobenzonitrile the preferred starting material.
Caption: Proposed synthetic workflow for 4-(piperidin-4-ylamino)benzonitrile.
Experimental Protocol: Synthesis
Materials:
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4-Fluorobenzonitrile
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4-Aminopiperidine
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Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)
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Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
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To a solution of 4-aminopiperidine (1.0 eq) in DMSO, add 4-fluorobenzonitrile (1.0-1.2 eq) and potassium carbonate (2.0-3.0 eq).
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Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude 4-(piperidin-4-ylamino)benzonitrile can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol or ethyl acetate and hexane as the eluent system.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons on the benzonitrile ring, the methine proton on the piperidine ring at the point of attachment, and the methylene protons of the piperidine ring. The NH proton will likely appear as a broad singlet.
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¹³C NMR: Will show distinct signals for the quaternary carbon of the nitrile group, the aromatic carbons, and the carbons of the piperidine ring.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent protonated molecular ion [M+H]⁺ at m/z 202.13.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a suitable starting point for method development.
Potential Applications in Drug Development
The 4-(piperidin-4-ylamino)benzonitrile scaffold is of interest in several therapeutic areas due to the known biological activities of related compounds.
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Kinase Inhibition: Many kinase inhibitors incorporate a piperidine moiety for improved solubility and cell permeability. The aminobenzonitrile portion can act as a hinge-binding motif in the ATP-binding pocket of various kinases.
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GPCR Modulation: The piperidine ring is a common feature in ligands for G-protein coupled receptors. The overall structure could be explored for activity against various GPCR targets.
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Enzyme Inhibition: Derivatives of aminobenzonitrile have been investigated as inhibitors for a range of enzymes. For instance, related structures have shown inhibitory activity against Lysine Specific Demethylase 1 (LSD1), a target in oncology.
Caption: Potential therapeutic applications of 4-(piperidin-4-ylamino)benzonitrile.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(piperidin-4-ylamino)benzonitrile is not available, precautions should be taken based on the safety profiles of its starting materials and related compounds.
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4-Aminopiperidine: Corrosive and can cause severe skin burns and eye damage. It is also flammable.
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4-Fluorobenzonitrile/4-Chlorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
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General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
4-(piperidin-4-ylamino)benzonitrile represents a promising chemical scaffold with potential for development in various areas of medicinal chemistry. This guide provides a foundational understanding of its synthesis, characterization, and potential applications. While the absence of a registered CAS number suggests it may be a novel or less-studied compound, the principles outlined here, based on established chemical knowledge, offer a robust framework for its further investigation by researchers and drug development professionals.
References
This section would typically contain a numbered list of all cited sources with full bibliographic information and clickable URLs. As the CAS number for the specific topic compound was not found, the references would pertain to the synthesis and properties of the starting materials and analogous compounds discussed in the text.
